2,4-Diphenyloxazol-5-amine
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Overview
Description
2,4-Diphenyloxazol-5-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyloxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzophenone with formamide, which leads to the formation of the oxazole ring. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyloxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted oxazole compounds.
Scientific Research Applications
2,4-Diphenyloxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4-Diphenyloxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
2,4-Diphenyloxazol-5-amine can be compared with other similar compounds, such as:
- **2-Phenyl-4,5-d
2,5-Diphenyloxazole: This compound has a similar structure but differs in the position of the phenyl groups.
Properties
Molecular Formula |
C15H12N2O |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2,4-diphenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C15H12N2O/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H,16H2 |
InChI Key |
LSODPGUTLUGYRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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